
Tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom on the pyrrolidine ring, and a fluorophenyl group
Méthodes De Préparation
The synthesis of tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyrrolidine ring.
Addition of the tert-butyl ester group: The final step involves esterification to introduce the tert-butyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
Tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the pyrrolidine ring play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate include other pyrrolidine derivatives such as:
- Tert-butyl 2-(4-fluorophenyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate
These compounds share structural similarities but differ in the position of the fluorine atoms and the nature of the substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H19F2NO2 |
|---|---|
Poids moléculaire |
283.31 g/mol |
Nom IUPAC |
tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19F2NO2/c1-15(2,3)20-14(19)18-9-12(17)8-13(18)10-5-4-6-11(16)7-10/h4-7,12-13H,8-9H2,1-3H3 |
Clé InChI |
COTDZQGAESXLHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C2=CC(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



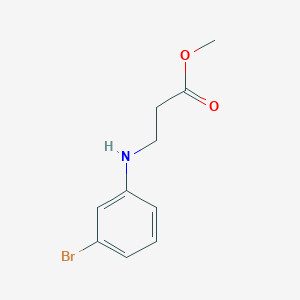
![4-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane](/img/structure/B15306091.png)

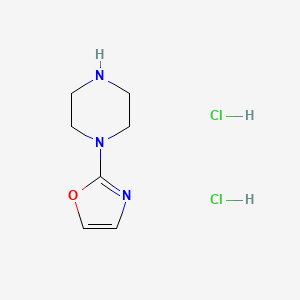
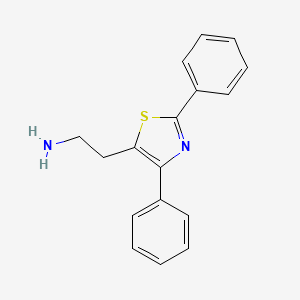
![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol](/img/structure/B15306115.png)

![3,3-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B15306122.png)
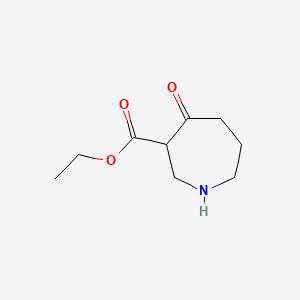

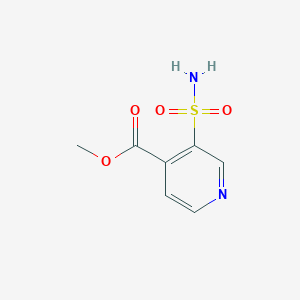
![Tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B15306149.png)

